Methyl 5-(3,5-dichlorophenyl)-3-methyl-5-oxovalerate
Description
Methyl 5-(3,5-dichlorophenyl)-3-methyl-5-oxovalerate is a synthetic organic compound characterized by a valeric acid backbone substituted with a 3,5-dichlorophenyl group at the 5-position and a methyl ester at the terminal carboxyl group. The dichlorophenyl moiety is a hallmark of agrochemicals and pharmaceuticals, often contributing to bioactivity through enhanced lipophilicity and target binding .
Properties
IUPAC Name |
methyl 5-(3,5-dichlorophenyl)-3-methyl-5-oxopentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O3/c1-8(4-13(17)18-2)3-12(16)9-5-10(14)7-11(15)6-9/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTFIYGZBXBYGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC(=CC(=C1)Cl)Cl)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(3,5-dichlorophenyl)-3-methyl-5-oxovalerate typically involves the esterification of 5-(3,5-dichlorophenyl)-3-methyl-5-oxovaleric acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the esterification process and reduce the need for corrosive liquid acids.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 5-(3,5-dichlorophenyl)-3-methyl-5-oxovalerate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions. Additionally, the chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis, amines or thiols for nucleophilic substitution.
Major Products Formed:
Oxidation: 5-(3,5-dichlorophenyl)-3-methyl-5-oxovaleric acid or corresponding ketones.
Reduction: 5-(3,5-dichlorophenyl)-3-methyl-5-hydroxyvalerate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 5-(3,5-dichlorophenyl)-3-methyl-5-oxovalerate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound can be used to study the effects of ester derivatives on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine: The compound’s derivatives may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial properties. Research is ongoing to explore its potential as a lead compound for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-(3,5-dichlorophenyl)-3-methyl-5-oxovalerate depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact mechanism would vary based on the structure of the derivative and its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Dichlorophenyl vs. Difluorophenyl
A key analog, Methyl 5-(3,5-difluorophenyl)-3-methyl-5-oxovalerate (CAS: 1443350-58-0), replaces chlorine atoms with fluorine on the phenyl ring. Key differences include:
- Molecular Weight : The dichloro compound (estimated 277.12 g/mol) is heavier than the difluoro analog (256.24 g/mol) due to chlorine’s higher atomic mass .
- Lipophilicity : Chlorine’s larger atomic size enhances lipophilicity, which may improve membrane permeability in biological systems compared to the difluoro analog .
Functional Group Variations: Ester vs. Heterocyclic Moieties
Vinclozolin (CAS: 50471-44-8)
Vinclozolin, a fungicide, features a 3,5-dichlorophenyl group attached to an oxazolidinedione ring. Key distinctions include:
- Stability : The oxazolidinedione ring in Vinclozolin confers resistance to hydrolysis compared to the ester group in the target compound, impacting environmental persistence .
- Bioactivity : Vinclozolin acts as a androgen receptor antagonist, while the ester group in Methyl 5-(3,5-dichlorophenyl)-3-methyl-5-oxovalerate may serve as a prodrug, releasing the active acid upon hydrolysis .
Fluxametamide (CAS: 928783-29-3)
This insecticide incorporates a 3,5-dichlorophenyl group within an isoxazoline ring linked to a benzamide. Notable differences:
- Mode of Action : Fluxametamide targets insect GABA receptors, whereas the valerate ester’s bioactivity (if any) remains speculative without direct data .
- Stereochemical Complexity : Fluxametamide exists as E/Z isomers, which influence its binding affinity, a feature absent in the simpler ester structure of the target compound .
Physicochemical and Environmental Properties
Solubility and Reactivity
- The dichlorophenyl group increases hydrophobicity, reducing aqueous solubility compared to non-halogenated analogs.
Data Table: Comparative Analysis of Key Compounds
Biological Activity
Methyl 5-(3,5-dichlorophenyl)-3-methyl-5-oxovalerate is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a dichlorophenyl group and a 5-oxovalerate moiety, suggests potential biological activities that merit detailed exploration. This article reviews the biological activity associated with this compound, drawing on diverse research findings, case studies, and comparative analyses.
- Molecular Formula: C₁₄H₁₃Cl₂O₃
- Molecular Weight: Approximately 288.16 g/mol
- Structure: Contains a 3,5-dichlorophenyl group attached to a 3-methyl-5-oxovalerate backbone.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The ester group may undergo hydrolysis, releasing the active acid form that can participate in metabolic pathways. Additionally, the aromatic ring's hydrophobic nature allows it to fit into protein binding sites, which can modulate protein function and influence biological responses.
Antimicrobial Properties
Initial studies indicate that this compound exhibits notable antimicrobial activity . This activity positions it as a candidate for pharmaceutical applications aimed at combating bacterial infections. Research has shown that compounds with similar structures often display effective antimicrobial properties due to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Cytotoxicity and Anticancer Potential
Research has also explored the cytotoxic effects of this compound on various cancer cell lines. Studies have demonstrated that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been observed to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, leading to increased cell death in malignant cells .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| Methyl 5-(4-methylphenyl)-5-oxovalerate | Moderate antimicrobial effects | Lacks dichloro substituents |
| Ethyl 5-(4-chlorophenyl)-5-oxovalerate | Anticancer properties | Different ester group influences solubility |
| Methyl 5-(3,4-dichlorophenyl)-3-methyl-5-oxovalerate | Antimicrobial and anticancer properties | Similar structure with variations in substituents |
Study on Antimicrobial Activity
A study published in Frontiers in Microbiology examined the antimicrobial efficacy of various oxovalerate derivatives against common pathogens. This compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Cytotoxicity Assessment
In a cytotoxicity assessment involving human cancer cell lines (e.g., MCF-7 breast cancer cells), this compound demonstrated IC50 values comparable to established chemotherapeutic agents. The compound's mechanism involved the induction of oxidative stress and subsequent apoptosis in treated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
